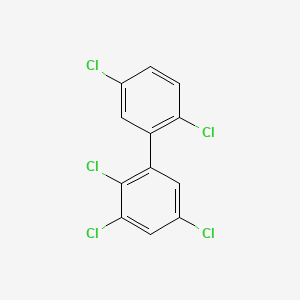
2,2',3,5,5'-Pentachlorobiphenyl
Vue d'ensemble
Description
2,2’,3,5,5’-Pentachlorobiphenyl, also known as PCB 92, is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds with 1-10 chlorine atoms attached to a biphenyl .
Molecular Structure Analysis
The molecular formula of 2,2’,3,5,5’-Pentachlorobiphenyl is C12H5Cl5. It has a molecular weight of 326.43300 . The structure of this compound includes two benzene rings with five chlorine atoms attached at various positions .Physical And Chemical Properties Analysis
2,2’,3,5,5’-Pentachlorobiphenyl is a solid substance. It is an oily liquid or solid that is colorless to light yellow . The compound is highly lipophilic, allowing it to cross the blood-brain barrier and enter the brain .Applications De Recherche Scientifique
Environmental Science: Bioremediation
Summary of Application
PCB-95 has been studied for its uptake and transformation by whole poplar plants, which is a potential bioremediation strategy for persistent organic pollutants .
Methods of Application
Researchers exposed whole poplar plants to racemic PCB-95 for 30 days and used high-performance liquid chromatography-mass spectrometry to detect metabolites .
Results
Two hydroxylated PCB-95 metabolites were identified, with one being more abundant, suggesting selective metabolism and potential for phytoremediation .
Toxicology: Developmental Neurotoxicity
Summary of Application
PCB-95’s enantioselective toxicity effects on developing brains in zebrafish larvae have been explored to understand its developmental neurotoxicant properties .
Methods of Application
Zebrafish embryos were exposed to PCB-95, and brain areas, pathology, and gene expressions of antioxidant proteins were analyzed .
Results
Exposure led to a dose-dependent reduction in brain size and increased brain cell death, indicating significant developmental neurotoxicity .
Analytical Chemistry: Soil and Waste Analysis
Summary of Application
PCB-95 is detected in environmental samples using advanced analytical techniques like accelerated solvent extraction and GC-MS/MS .
Methods of Application
Soil and solid waste samples are prepared using accelerated solvent extraction, followed by analysis with gas chromatography-mass spectrometry .
Results
This method allows for efficient and accurate quantification of PCB-95 in complex matrices, aiding in environmental monitoring .
Medicine: Metabolic Studies
Summary of Application
The metabolism of PCB-95 and its impact on neurotoxic outcomes have been studied using transgenic mouse models .
Methods of Application
Mice were administered PCB-95, and tissue samples were analyzed for PCB levels and metabolites using cytochrome P450 enzymes .
Results
Findings highlighted genotype-dependent differences in PCB-95 disposition and its metabolites, contributing to understanding PCB neurotoxicity .
Pharmacology: Drug-Metabolizing Enzymes
Summary of Application
Research has focused on how PCB-95 induces hepatic microsomal drug-metabolizing enzymes, which is crucial for drug efficacy and safety .
Methods of Application
Rats were administered PCB-95, and the induction of enzymes was assessed over time through biochemical assays .
Results
PCB-95 led to a sustained increase in enzyme contents and activities, influencing the pharmacokinetics of drugs .
Biotechnology: Enantioselective Analysis
Summary of Application
Enantioselective analysis of PCB-95 is used to understand its disposition and effects in biological systems, which is vital for biotechnological applications .
Methods of Application
Studies involve separating PCB-95 into its enantiomers and analyzing their distribution and effects in various tissues .
Results
The research provides insights into the enantioselective properties of PCB-95, which can inform biotechnological approaches to pollution control .
Safety And Hazards
Exposure to 2,2’,3,5,5’-Pentachlorobiphenyl can pose health risks. If inhaled or ingested, it’s recommended to seek immediate medical attention. In case of skin or eye contact, the affected area should be thoroughly washed . It’s also important to avoid dust formation and inhalation of mists, gases, or vapors .
Orientations Futures
Understanding the enantioselective toxic effects of 2,2’,3,5,5’-Pentachlorobiphenyl is still in its infancy . Future research could focus on further elucidating the toxic effects of this compound, particularly its impact on the developing brain . Additionally, more studies are needed to understand the environmental risks associated with the enantioselective enrichment of this PCB .
Propriétés
IUPAC Name |
1,2,5-trichloro-3-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(16)12(9)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCBRZBVCDKPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073537 | |
| Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,5,5'-Pentachlorobiphenyl | |
CAS RN |
52663-61-3 | |
| Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5,5'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GHX34QF3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



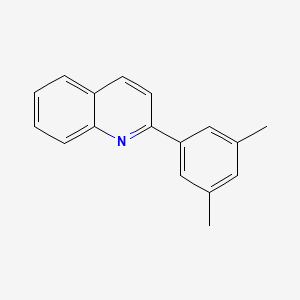
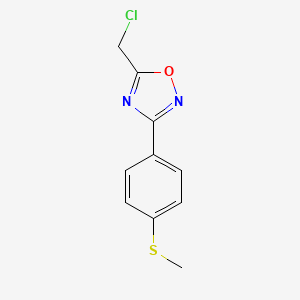
![N-{1-[2-(4-Hydroxy-phenyl)-ethyl]-piperidin-4-yl}-N-phenyl-propionamide](/img/structure/B1593308.png)
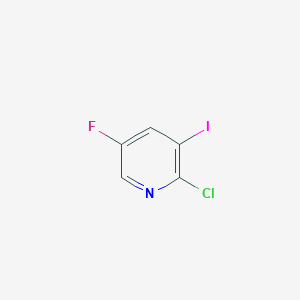
![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)
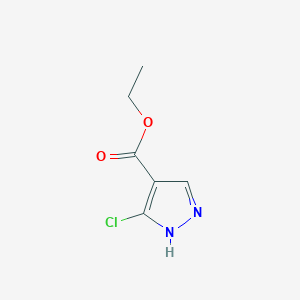
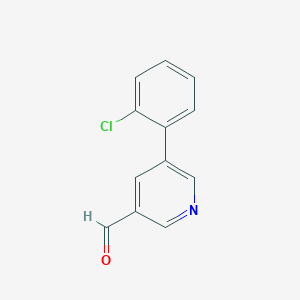
![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)
![Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate](/img/structure/B1593321.png)

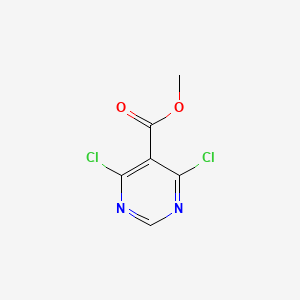
![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B1593327.png)